molecular formula C10H12N4 B11903834 2-(2,3-Dihydroinden-1-ylideneamino)guanidine CAS No. 111159-88-7

2-(2,3-Dihydroinden-1-ylideneamino)guanidine

Cat. No.: B11903834
CAS No.: 111159-88-7
M. Wt: 188.23 g/mol
InChI Key: KQRVMHTZHXFBPI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroinden-1-ylideneamino)guanidine is a compound that belongs to the class of guanidines Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes

Preparation Methods

The synthesis of 2-(2,3-Dihydroinden-1-ylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions are mild, and the substrate scope is wide, making it a versatile method for preparing this compound.

Chemical Reactions Analysis

2-(2,3-Dihydroinden-1-ylideneamino)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other guanidine derivatives.

    Substitution: It can undergo substitution reactions with various reagents, leading to the formation of new compounds.

Common reagents used in these reactions include thioureas, carbodiimides, and transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-Dihydroinden-1-ylideneamino)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroinden-1-ylideneamino)guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound may exhibit similar mechanisms, making it relevant for studying neuromuscular functions and related disorders.

Comparison with Similar Compounds

2-(2,3-Dihydroinden-1-ylideneamino)guanidine can be compared with other guanidine derivatives, such as:

These compounds share the guanidine functionality but differ in their specific structures and applications

Properties

CAS No.

111159-88-7

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2,3-dihydroinden-1-ylideneamino)guanidine

InChI

InChI=1S/C10H12N4/c11-10(12)14-13-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2,(H4,11,12,14)

InChI Key

KQRVMHTZHXFBPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NN=C(N)N)C2=CC=CC=C21

Origin of Product

United States

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